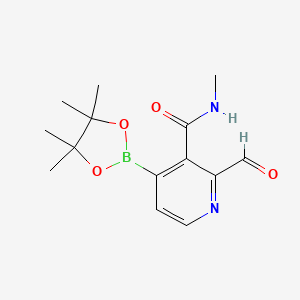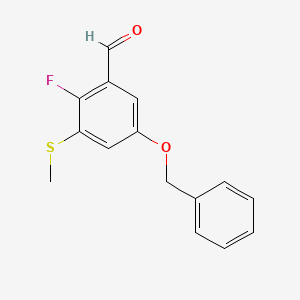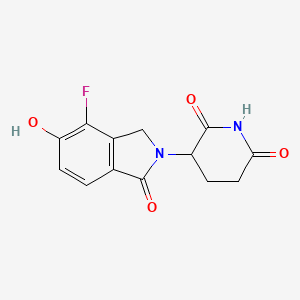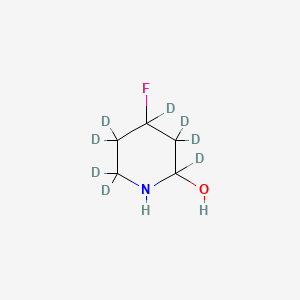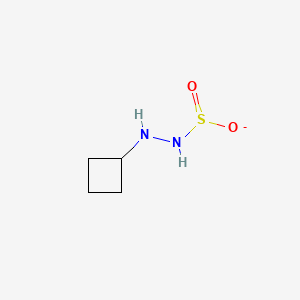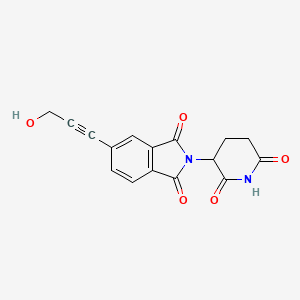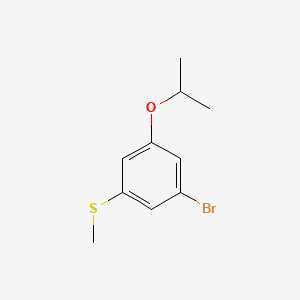
(3-Bromo-5-isopropoxyphenyl)(methyl)sulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromo-5-isopropoxyphenyl)(methyl)sulfane is an organic compound with the molecular formula C10H13BrOS and a molecular weight of 261.18 g/mol . This compound is characterized by the presence of a bromine atom, an isopropoxy group, and a methylsulfane group attached to a phenyl ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-5-isopropoxyphenyl)(methyl)sulfane typically involves the bromination of 5-isopropoxyphenyl(methyl)sulfane. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position on the phenyl ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar bromination techniques used in laboratory synthesis are scaled up for industrial production, with additional considerations for safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-5-isopropoxyphenyl)(methyl)sulfane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The sulfane group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the sulfane group to a thiol.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a suitable solvent like dimethylformamide (DMF).
Oxidation Reactions: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products such as (3-azido-5-isopropoxyphenyl)(methyl)sulfane or (3-thiocyanato-5-isopropoxyphenyl)(methyl)sulfane.
Oxidation Reactions: Products such as (3-bromo-5-isopropoxyphenyl)(methyl)sulfoxide or (3-bromo-5-isopropoxyphenyl)(methyl)sulfone.
Reduction Reactions: Products such as 5-isopropoxyphenyl(methyl)sulfane or 3-bromo-5-isopropoxyphenylthiol.
Scientific Research Applications
(3-Bromo-5-isopropoxyphenyl)(methyl)sulfane has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Studied for its potential use in drug development and as a pharmacological tool.
Mechanism of Action
The mechanism of action of (3-Bromo-5-isopropoxyphenyl)(methyl)sulfane depends on its specific application
Properties
Molecular Formula |
C10H13BrOS |
|---|---|
Molecular Weight |
261.18 g/mol |
IUPAC Name |
1-bromo-3-methylsulfanyl-5-propan-2-yloxybenzene |
InChI |
InChI=1S/C10H13BrOS/c1-7(2)12-9-4-8(11)5-10(6-9)13-3/h4-7H,1-3H3 |
InChI Key |
CJURJMLJGPQJAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=CC(=C1)Br)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


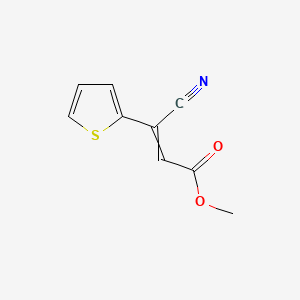
![2-(1-(tert-Butoxycarbonyl)-6-oxo-1,7-diazaspiro[4.4]nonan-7-yl)-3-cyclopropylpropanoic acid](/img/structure/B14774646.png)
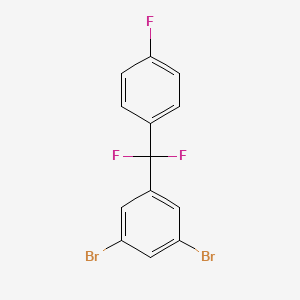
![Ethyl (2Z)-2-chloro-2-[2-(4-ethylphenyl)hydrazin-1-ylidene]acetate](/img/structure/B14774659.png)

![tert-butyl (3aS,6aS)-5-amino-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate](/img/structure/B14774667.png)
![2-[5-(4-bromo-phenyl)-1H-imidazol-2-yl]-4,4-difluoro-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B14774669.png)
